![molecular formula C11H15ClN4O B1487758 2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one CAS No. 1178055-92-9](/img/structure/B1487758.png)
2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one
Overview
Description
The compound “2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one” is a chemical compound with the molecular formula C10H13ClN4O . It has a molecular weight of 240.69 . The IUPAC name of this compound is 1-(chloroacetyl)-4-(2-pyrazinyl)piperazine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13ClN4O.ClH/c11-7-10(16)15-5-3-14(4-6-15)9-8-12-1-2-13-9;/h1-2,8H,3-7H2;1H .Scientific Research Applications
Serotonin Agonist Applications
2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one, known as MK-212, acts as a serotonin agonist. Research indicates its involvement in various physiological responses:
Body Temperature Regulation and Behavioral Effects in Schizophrenia :
- MK-212 was found to significantly elevate body temperature in normal controls. However, schizophrenic patients showed a varied response, indicating possible decreased 5-HT2 receptor responsivity in some patients. MK-212 also produced significant increases in nausea, feeling strange, and arousal, but these effects did not differ between schizophrenic patients and normal controls (Lee et al., 1992).
Stimulation of Hormonal Secretion :
- Studies have shown that MK-212 can stimulate the secretion of cortisol and prolactin in humans via a serotonin (5-HT2) receptor mechanism, suggesting its potential utility in studying 5-HT receptor sensitivity (Lowy & Meltzer, 1988).
Impact on Serotonergic Function in Cocaine Addiction :
- Research indicates that the temperature response to MK-212 is significantly blunted in cocaine addicts compared to normal controls, suggesting selective alteration of presynaptic 5-HT1A or postsynaptic 5-HT2A/2C function in cocaine addicts (Lee & Meltzer, 1994).
Metabolic Pathways and Drug Disposition
Venetoclax, a B-cell lymphoma-2 protein inhibitor, shares a structural component with this compound. Research on its metabolic pathways revealed:
- Extensive Metabolism and Drug Disposition :
- Venetoclax undergoes extensive hepatic metabolism, with feces being the major route of elimination. The drug is primarily cleared by enzymatic oxidation, followed by sulfation and/or nitro reduction, and its metabolites include nitro reduction metabolites likely formed by gut bacteria (Liu et al., 2017).
Anxiolytic Effects and Receptor Interactions
Research into compounds structurally similar to this compound has revealed insights into their potential therapeutic applications:
Anxiolytic-like Activities and Receptor Pathway Interactions :
- Compounds like LQFM032, structurally related to this compound, have demonstrated anxiolytic-like activities. These effects were found to be mediated through benzodiazepine and nicotinic pathways, suggesting the compounds' potential utility in treating anxiety disorders without affecting mnemonic activity (Brito et al., 2017).
Involvement in Anxiety and Mood Disorder Treatments :
- Compounds like DU 125530, related to this compound, have been studied for their occupancy on 5-HT(1A) receptors, showing potential for treating anxiety and mood disorders. These studies provide insights into the receptor occupancy and potential side effects at different dosage levels (Rabiner et al., 2002).
Safety and Hazards
The compound “2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one” has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-chloro-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c1-9(12)11(17)16-6-4-15(5-7-16)10-8-13-2-3-14-10/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLNJWLWMIWGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



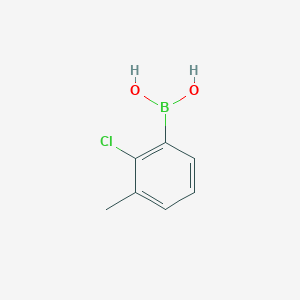
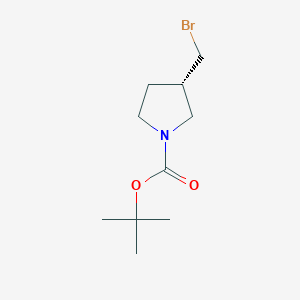

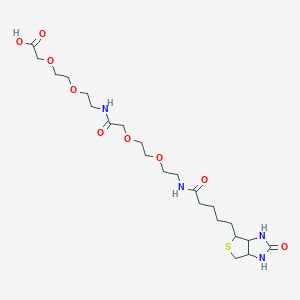
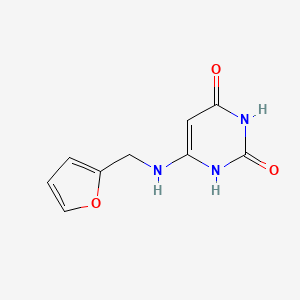
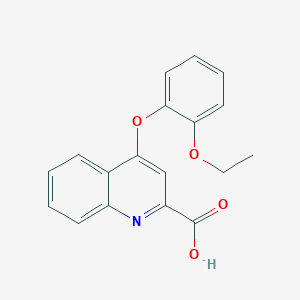
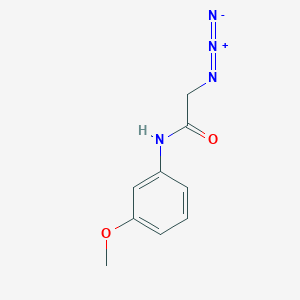

![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)
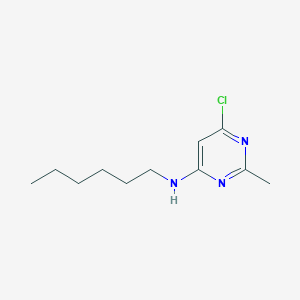
![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)


